Lipophilicity Shift vs. 3-Bromophenyl Analog
The target compound exhibits a moderate lipophilicity shift compared to the 3-bromophenyl analog N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide. In silico calculations (ALOGPS 2.1) indicate a cLogP of approximately 3.8 for the chloro-CF₃ derivative versus 3.1 for the 3-bromo analog [1]. The increased lipophilicity, driven by the -CF₃ group, can enhance passive membrane permeability but also elevates the risk of CYP450 metabolism and off-target binding. This difference must be considered when selecting a tool compound for cell-based assays versus biochemical screens.
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.8 (ALOGPS 2.1) |
| Comparator Or Baseline | N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide, cLogP ≈ 3.1 |
| Quantified Difference | ΔcLogP ≈ +0.7 |
| Conditions | In silico prediction (ALOGPS 2.1); experimental logP not reported |
Why This Matters
An increase of 0.7 log units can correspond to a 5-fold difference in membrane partition coefficient, impacting cellular permeability and intracellular target engagement.
- [1] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. logP/logD prediction for CAS 2034634-22-3 and CAS 2034634-33-6 (2025). View Source
